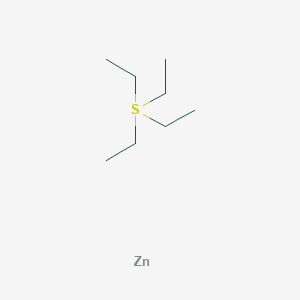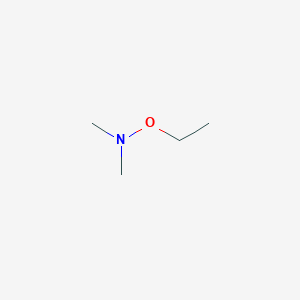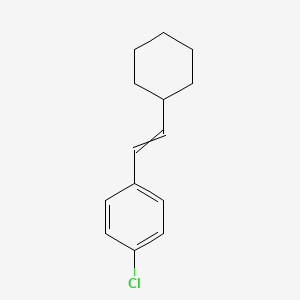
1-Chloro-4-(2-cyclohexylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-cyclohexylethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclohexylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.
Scientific Research Applications
1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with a phenylethynyl group instead of a cyclohexylethenyl group.
1-Chloro-4-ethylbenzene: Similar but with an ethyl group instead of a cyclohexylethenyl group.
1-Chloro-4-(cyclohexylmethyl)benzene: Similar but with a cyclohexylmethyl group instead of a cyclohexylethenyl group.
Uniqueness: 1-Chloro-4-(2-cyclohexylethenyl)benzene is unique due to the presence of the cyclohexylethenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
105371-91-3 |
|---|---|
Molecular Formula |
C14H17Cl |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
1-chloro-4-(2-cyclohexylethenyl)benzene |
InChI |
InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI Key |
WTPZTHFSHMBTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
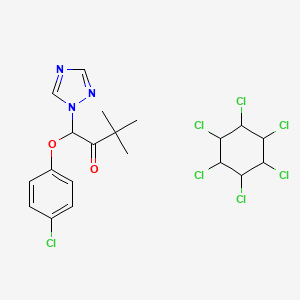
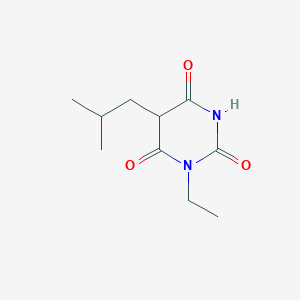
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
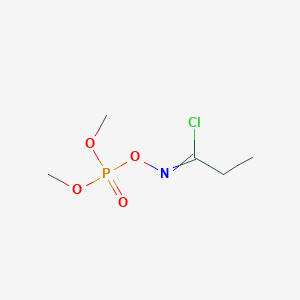
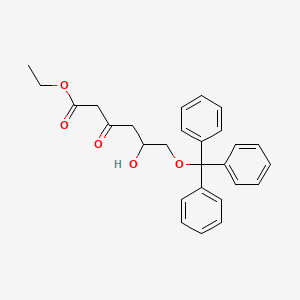
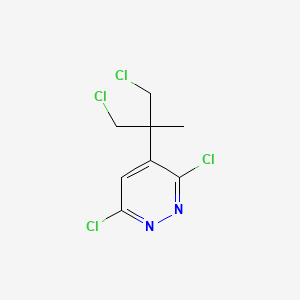
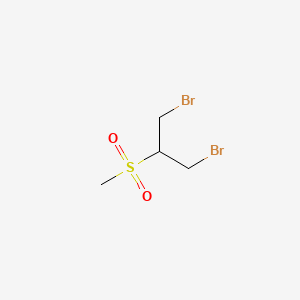
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
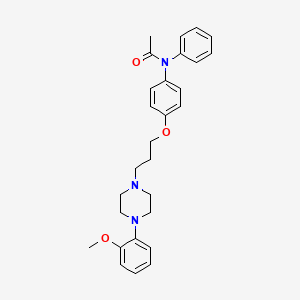
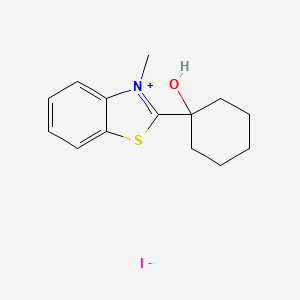
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
